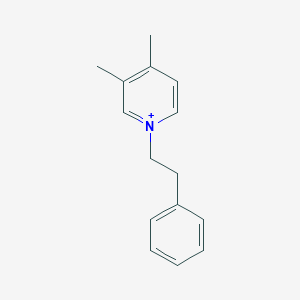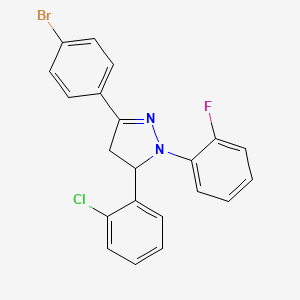![molecular formula C23H22N2O2S B15017478 O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B15017478.png)
O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of Benzamide Core: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-methylaniline to produce the benzamide core.
Introduction of Carbamothioyl Group: The benzamide core is then treated with 2,3-dimethylphenyl isothiocyanate under controlled conditions to introduce the carbamothioyl group.
Final Assembly: The final step involves the reaction of the intermediate with an appropriate reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
科学的研究の応用
3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Dichloroanilines: Compounds with similar aromatic structures but different functional groups.
Phenylcarbamothioyl Derivatives: Compounds with similar carbamothioyl groups but different aromatic substitutions.
Uniqueness
3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H22N2O2S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C23H22N2O2S/c1-15-7-4-10-19(13-15)24-22(26)18-9-6-11-20(14-18)27-23(28)25-21-12-5-8-16(2)17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,28) |
InChIキー |
YWJWAZUXFDMJSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-6-[(Z)-(2-{4-(morpholin-4-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017397.png)
![N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B15017400.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017411.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)

![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
![2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B15017441.png)
![5-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15017451.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B15017452.png)
![N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide](/img/structure/B15017460.png)
![N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B15017466.png)
![N-[(1Z)-1-(2-hydroxyphenyl)-3-{(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15017468.png)
